5-Bromo-6-methoxyindole-3-carbaldehyde
Description
5-Bromo-6-methoxyindole-3-carbaldehyde is a brominated indole derivative featuring a methoxy group at position 6 and a bromine atom at position 5 on the indole core, with a formyl group at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its structure allows for diverse reactivity, including participation in nucleophilic additions, cross-coupling reactions, and cyclization processes.
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
5-bromo-6-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10-3-9-7(2-8(10)11)6(5-13)4-12-9/h2-5,12H,1H3 |
InChI Key |
JCKKDCCEXURRJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC=C2C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxyindole-3-carbaldehyde typically involves the bromination of 6-methoxyindole-3-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or under mild heating conditions to ensure the selective bromination at the 5th position of the indole ring.
Industrial Production Methods
Industrial production of 5-Bromo-6-methoxyindole-3-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxyindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Major Products Formed
Oxidation: 5-Bromo-6-methoxyindole-3-carboxylic acid.
Reduction: 5-Bromo-6-methoxyindole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-methoxyindole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxyindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophilic sites in biological molecules. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
6-Bromo-4-methoxyindole-3-carbaldehyde (CAS 1202766-19-5)
- Molecular Formula: C₁₀H₈BrNO₂ (identical to the target compound).
- Substituents : Bromine at position 6, methoxy at position 3.
- Key Differences : The positional swap of bromine and methoxy groups alters electronic distribution. The 4-methoxy group may sterically hinder reactions at position 3 compared to the 6-methoxy analog. Spectral shifts in NMR (e.g., deshielding of protons near bromine) would differ due to substituent proximity .
6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS 1895356-53-2)
- Molecular Formula: C₁₀H₇BrFNO.
- Substituents : Bromine at position 6, fluorine at position 5, methyl at position 1.
- Key Differences: Fluorine’s electronegativity increases the aldehyde’s electrophilicity compared to methoxy. Predicted boiling point (373.6°C) is higher than methoxy analogs due to increased molecular weight and fluorine’s polar effects .
5-Bromo-6-chloro-1H-indole-3-carboxaldehyde (CAS 1467059-87-5)
- Substituents : Bromine at position 5, chlorine at position 5.
- Key Differences : Chlorine’s electron-withdrawing nature may deactivate the aldehyde group compared to methoxy’s electron-donating effect. This compound is more reactive in nucleophilic aromatic substitution but less stable under basic conditions .
Halogenated Indole Derivatives with Functional Groups
Compound 34 (5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole)
- Synthesis : Derived from 5-bromoindole-3-carbaldehyde via condensation with 2,5-dimethoxyphenethylamine.
- Properties : Melting point 141–142°C; IR peaks at 3100 (N–H), 1650 (C=O) cm⁻¹. The bromine at position 5 and imidazole substituent influence π-stacking interactions, enhancing crystallinity .
Compound 35 (6-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole)
- Synthesis : Similar to Compound 34 but with bromine at position 6.
- Properties : Lower melting point (133–134°C) suggests reduced crystallinity due to altered substituent positioning. NMR shifts for H-4 and H-7 protons differ significantly from Compound 34 .
Physical and Spectral Properties Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
